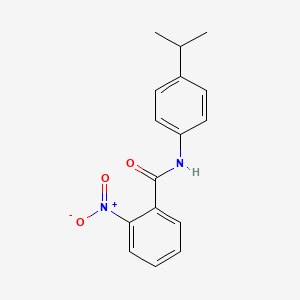![molecular formula C17H19NO4S B5809472 methyl 2-[(3-ethoxybenzoyl)amino]-5-ethyl-3-thiophenecarboxylate](/img/structure/B5809472.png)
methyl 2-[(3-ethoxybenzoyl)amino]-5-ethyl-3-thiophenecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-[(3-ethoxybenzoyl)amino]-5-ethyl-3-thiophenecarboxylate is a chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as ESI-09 and has been studied extensively for its potential therapeutic applications. In
Wirkmechanismus
The mechanism of action of ESI-09 is not fully understood. However, it is known to inhibit the activity of the enzyme Epithelial Sodium Channel (ENaC). ENaC is a protein that is involved in the regulation of sodium transport in cells. Inhibition of ENaC by ESI-09 leads to a decrease in sodium transport, which has been shown to have therapeutic effects in cancer and inflammatory diseases.
Biochemical and Physiological Effects
ESI-09 has been shown to have several biochemical and physiological effects. In cancer cells, ESI-09 has been shown to inhibit cell proliferation, induce apoptosis, and sensitize cells to chemotherapy. In inflammatory diseases, ESI-09 has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, and reduce inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of ESI-09 for lab experiments is its specificity for ENaC. This allows researchers to study the effects of ENaC inhibition on various biological processes. However, one of the limitations of ESI-09 is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on ESI-09. One area of interest is its potential as a therapeutic agent for the treatment of cystic fibrosis. ENaC is involved in the regulation of sodium transport in the lungs, and inhibition of ENaC by ESI-09 has been shown to improve lung function in animal models of cystic fibrosis.
Another area of interest is the development of more potent and selective ENaC inhibitors. ESI-09 has shown promising results in preclinical studies, but more potent and selective inhibitors are needed for clinical use.
Conclusion
In conclusion, ESI-09 is a chemical compound that has gained significant attention in scientific research. Its potential therapeutic applications in cancer and inflammatory diseases have been extensively studied. The mechanism of action of ESI-09 involves inhibition of ENaC, which leads to a decrease in sodium transport and has therapeutic effects. ESI-09 has several advantages and limitations for lab experiments, and there are several future directions for research on this compound.
Synthesemethoden
The synthesis of ESI-09 is a complex process that involves several steps. The starting material for the synthesis is 5-ethyl-3-thiophenecarboxylic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 3-ethoxybenzoyl chloride to form the intermediate product. The intermediate product is then reacted with methylamine to form the final product, ESI-09.
Wissenschaftliche Forschungsanwendungen
ESI-09 has been studied extensively for its potential therapeutic applications. One of the major areas of research is its potential as a therapeutic agent for the treatment of cancer. ESI-09 has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to sensitize cancer cells to chemotherapy, making it a promising adjuvant therapy.
ESI-09 has also been studied for its potential as a therapeutic agent for the treatment of inflammatory diseases. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, making it a potential treatment for diseases such as rheumatoid arthritis and multiple sclerosis.
Eigenschaften
IUPAC Name |
methyl 2-[(3-ethoxybenzoyl)amino]-5-ethylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-4-13-10-14(17(20)21-3)16(23-13)18-15(19)11-7-6-8-12(9-11)22-5-2/h6-10H,4-5H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSOLPTQUMKBNRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(S1)NC(=O)C2=CC(=CC=C2)OCC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-{[(3-ethoxyphenyl)carbonyl]amino}-5-ethylthiophene-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide](/img/structure/B5809389.png)

![2-[4-(2-fluorophenyl)-1-piperazinyl]-N-(3-methylphenyl)acetamide](/img/structure/B5809403.png)
![5-(2-methylphenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5809407.png)
![N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylamide](/img/structure/B5809409.png)

![N-(4-{[(5-chloro-2-thienyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5809418.png)
![2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3-thienyl)acrylamide](/img/structure/B5809420.png)





![2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-N-phenylacetamide](/img/structure/B5809461.png)